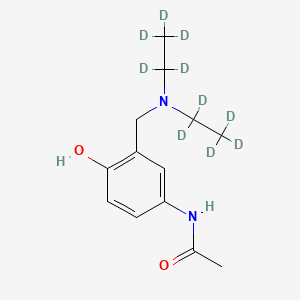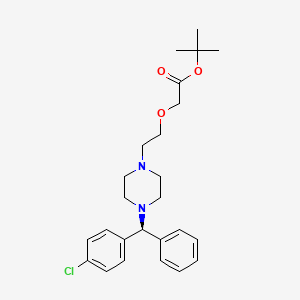
2,3-Dimethylmethcathinone hydrochloride
Descripción general
Descripción
2,3-Dimethylmethcathinone hydrochloride is a potential designer drug with combined features of amphetamines, cathinones, and phenethylamines . It is structurally related to 4-methylmethcathinone, a psychoactive compound that has been identified in products sold as bath salts and plant food .
Molecular Structure Analysis
The molecular formula of 2,3-Dimethylmethcathinone hydrochloride is C12H17NO . The average mass is 191.270 Da and the monoisotopic mass is 191.131012 Da .Aplicaciones Científicas De Investigación
Metabolic Profiling and Biodistribution
- A study by Rouxinol et al. (2020) focused on validating a GC-MS methodology for quantifying 3,4-Dimethylmethcathinone (a related compound to 2,3-Dimethylmethcathinone) in biological matrices, exploring its biodistribution in Wistar rats. They found significant drug accumulation in kidneys, lungs, spleen, and brain (Rouxinol et al., 2020).
Forensic Toxicology and Drug Analysis
- Shima et al. (2012) identified major metabolites of 3,4-Dimethylmethcathinone in human urine, which contributes to forensic toxicology and the understanding of human metabolism of similar compounds (Shima et al., 2012).
- Usui et al. (2014) reported on the quantitative analysis of 3,4-Dimethylmethcathinone in blood and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a fatal case, highlighting its importance in forensic investigations (Usui et al., 2014).
Analytical Chemistry
- Škultéty et al. (2017) used vacuum ultraviolet spectroscopy combined with gas chromatography to distinguish isomeric representatives of synthetic drugs like 3,4-Dimethylmethcathinone. This research assists in forensic analysis and the identification of similar substances (Škultéty et al., 2017).
- Cheng and Wong (2019) focused on forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC), differentiating them from their ring-substituted positional isomers like 3,4-Dimethylmethcathinone, using methods amendable for forensic laboratories (Cheng & Wong, 2019).
Structural Characterization
- Locos and Reynolds (2012) characterized 3,4-Dimethylmethcathinone using various spectroscopic techniques, contributing to the structural understanding of similar compounds (Locos & Reynolds, 2012).
- Błażewicz et al. (2019) identified and characterized synthetic cathinones like 2,4-Dimethylmethcathinone, contributing to the structural knowledge of cathinone derivatives (Błażewicz et al., 2019).
Metabolite Identification
- Mueller and Rentsch (2012) conducted studies on the metabolism of 11 cathinones, including dimethylcathinone, using human liver microsomes (HLMs). This research aids in understanding the metabolism of related compounds (Mueller & Rentsch, 2012).
Electrocatalysis and Organic Chemistry
- Davarani et al. (2006) researched the electrooxidation of 2,3-Dimethylhydroquinone, a structurally related compound, offering insights into electrocatalysis and reactions in organic chemistry (Davarani et al., 2006).
Mecanismo De Acción
While the specific mechanism of action for 2,3-Dimethylmethcathinone hydrochloride is not well-documented, it is known that synthetic cathinones like 3-MMC, which is structurally similar, are monoamine transporter substrates that potently inhibit norepinephrine uptake and display more pronounced dopaminergic vs. serotonergic activity .
Safety and Hazards
The safety data sheet for 2,3-Dimethylmethcathinone hydrochloride indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is not intended for human or veterinary use .
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-6-5-7-11(9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLQHGIZPYGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344548 | |
| Record name | 2,3-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001344548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylmethcathinone hydrochloride | |
CAS RN |
1797981-99-7 | |
| Record name | 2,3-Dimethylmethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797981997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001344548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N77GG658H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)




![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)





